molecular formula C12H9NO3 B2550237 5-Acetylquinoline-3-carboxylic acid CAS No. 1854893-53-0

5-Acetylquinoline-3-carboxylic acid

Cat. No.: B2550237
CAS No.: 1854893-53-0
M. Wt: 215.208
InChI Key: YXMHAFHLGLRNSY-UHFFFAOYSA-N
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Description

5-Acetylquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

The primary targets of 5-Acetylquinoline-3-carboxylic acid are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry . .

Biochemical Pathways

Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with quinoline derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylquinoline-3-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is favored for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Acetylquinoline-3-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    3-Acetylquinoline: Shares the acetyl group but differs in the position of the carboxylic acid group.

    Quinoline-3-carboxylic acid: Lacks the acetyl group but has a similar quinoline core structure.

    5-Hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group instead of an acetyl group

Uniqueness: 5-Acetylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (acetyl and carboxylic acid) allow for versatile chemical modifications, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

5-acetylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7(14)9-3-2-4-11-10(9)5-8(6-13-11)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHAFHLGLRNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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